(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate
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Overview
Description
(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound with the molecular formula C17H31NO6Si. It is known for its unique structural features, which include a pyrrolidine ring substituted with tert-butyl, methyl, and tert-butyldimethylsilyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common method includes the protection of functional groups, formation of the pyrrolidine ring, and subsequent introduction of tert-butyl and tert-butyldimethylsilyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The pyrrolidine ring and other substituents contribute to its overall chemical behavior and biological activity .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate: This compound shares a similar structure but includes an additional oxo group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another compound with a tert-butyldimethylsilyl group, used in different synthetic applications.
Uniqueness
(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and structural features. The presence of both tert-butyl and tert-butyldimethylsilyl groups provides distinct steric and electronic properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C17H33NO5Si |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H33NO5Si/c1-16(2,3)22-15(20)18-11-12(10-13(18)14(19)21-7)23-24(8,9)17(4,5)6/h12-13H,10-11H2,1-9H3 |
InChI Key |
GDGVOGGJKRMIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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